6-O-Methylipecoside

Description

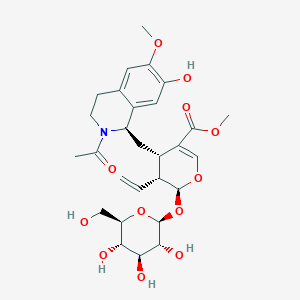

6-O-Methylipecoside (CAS: 137318-68-4) is a monoterpene alkaloid glycoside isolated from the roots of Carapichea ipecacuanha (syn. Cephaelis ipecacuanha), a plant historically used for its emetic properties . Its molecular formula is C₂₈H₃₇NO₁₂, with a molecular weight of 579.60 g/mol . Structurally, it features a methyl group at the 6-O position of the glucoside moiety, derived from the enzymatic O-methylation of N-deacetylipecoside by the enzyme IpeOMT2 . The compound is classified under monohydroxy bile acids and derivatives, with notable hydrophilicity due to its glycosidic and hydroxyl groups .

Key structural attributes include:

- A tetrahydroisoquinoline backbone.

- A glucopyranosyl unit at the 2-position.

- Methyl ester and acetyl functional groups .

Its biosynthesis involves sequential O-methylation and N-acetylation steps, distinguishing it from non-methylated or differently substituted analogs .

Properties

Molecular Formula |

C28H37NO12 |

|---|---|

Molecular Weight |

579.6 g/mol |

IUPAC Name |

methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C28H37NO12/c1-5-15-17(9-19-16-10-20(32)21(37-3)8-14(16)6-7-29(19)13(2)31)18(26(36)38-4)12-39-27(15)41-28-25(35)24(34)23(33)22(11-30)40-28/h5,8,10,12,15,17,19,22-25,27-28,30,32-35H,1,6-7,9,11H2,2-4H3/t15-,17+,19-,22-,23-,24+,25-,27+,28+/m1/s1 |

InChI Key |

ATLQWGMCZKUALF-OHLPZASCSA-N |

Isomeric SMILES |

CC(=O)N1CCC2=CC(=C(C=C2[C@H]1C[C@H]3[C@H]([C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)O)OC |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C2C1CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: 6-O-Methylipecoside and 7-O-Methylipecoside are positional isomers, differing only in methylation site. This minor structural variation can significantly alter enzymatic interactions. For instance, IpeOMT2 selectively methylates N-deacetylipecoside at the 6-O position, while 7-O-methylation may require distinct catalytic conditions .

Acetylation Status: N-Deacetylipecoside lacks the acetyl group present in this compound, rendering it a biosynthetic precursor.

Stereochemical Variations : Neoipecoside and its derivatives exhibit differences in glucoside configuration, affecting solubility and bioactivity .

Functional and Pharmacological Differences

- Enzyme Specificity : The enzyme IpeOMT2 catalyzes 6-O-methylation exclusively in R-configuration alkaloids, underscoring its role in the selective biosynthesis of this compound over other derivatives .

- In contrast, 7-O-Methylneoipecoside’s altered configuration may reduce emetic effects but enhance other bioactivities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.